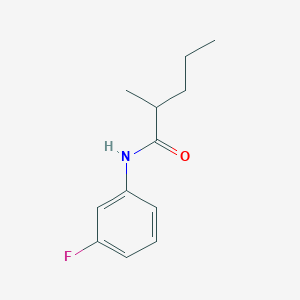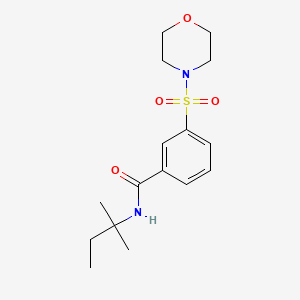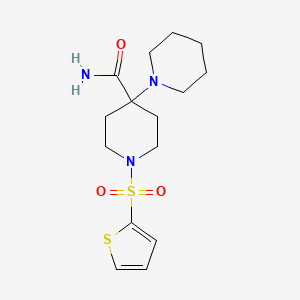![molecular formula C21H25N3O3S B4988233 3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4988233.png)
3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is also known as BPTES and is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer metabolism.
作用机制
The mechanism of action of 3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide involves the inhibition of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, which is a key intermediate in the tricarboxylic acid cycle. Inhibition of glutaminase leads to a decrease in α-ketoglutarate levels, which in turn leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, 3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has also been studied for its biochemical and physiological effects. Studies have shown that BPTES treatment leads to a decrease in glutamine uptake and a decrease in glutamine-derived metabolites in cancer cells. Additionally, BPTES treatment has been shown to increase the sensitivity of cancer cells to radiation therapy.
实验室实验的优点和局限性
One of the major advantages of using 3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide in lab experiments is its selectivity for glutaminase. This allows for specific inhibition of glutaminase without affecting other metabolic pathways. However, one limitation of using BPTES in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to cells in vitro.
未来方向
There are several future directions for research on 3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide. One area of research is the development of more soluble analogs of BPTES that can be more easily administered to cells in vitro. Additionally, research is needed to further elucidate the mechanism of action of BPTES and its effects on cancer metabolism. Finally, studies are needed to investigate the potential applications of BPTES in combination with other cancer therapies, such as radiation therapy and chemotherapy.
合成方法
The synthesis of 3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide involves a multi-step process. The first step involves the synthesis of 4-(propionylamino)benzoic acid, which is then coupled with thionyl chloride to form 4-(propionylamino)benzoyl chloride. The resulting compound is then reacted with 4-aminobenzenethiol to form 4-[4-(propionylamino)phenyl]thioanilide. Finally, 3-butoxybenzoyl chloride is added to the reaction mixture to form 3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide.
科学研究应用
3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential applications in cancer research. Glutaminase is an enzyme that plays a crucial role in cancer metabolism, and its inhibition has been shown to be a promising therapeutic strategy for the treatment of cancer. BPTES is a selective inhibitor of glutaminase and has been shown to inhibit the growth of several cancer cell lines in vitro and in vivo.
属性
IUPAC Name |
3-butoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-3-5-13-27-18-8-6-7-15(14-18)20(26)24-21(28)23-17-11-9-16(10-12-17)22-19(25)4-2/h6-12,14H,3-5,13H2,1-2H3,(H,22,25)(H2,23,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOMXVVOOWEPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-{3-[(4-chlorobenzyl)oxy]-2-hydroxypropyl}-1-piperazinyl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B4988154.png)
![1-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B4988156.png)
![N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4988163.png)

![2-[(2-fluorobenzoyl)amino]-6-methyl-N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4988179.png)
![3-[3-(diethylamino)propyl]-5-methyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4988181.png)
![2-bromo-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4988186.png)
![methyl 3-({ethyl[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]amino}carbonyl)benzoate](/img/structure/B4988203.png)


![N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B4988241.png)
![4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4988243.png)
![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B4988246.png)
![N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B4988254.png)